molecular formula C34H26N6O2+2 B11935251 N2,N9-Bis(1-Methylquinolin-3-Yl)-1,10-Phenanthroline-2,9-Dicarboxamide

N2,N9-Bis(1-Methylquinolin-3-Yl)-1,10-Phenanthroline-2,9-Dicarboxamide

Cat. No.: B11935251
M. Wt: 550.6 g/mol
InChI Key: CTOLNXAGCUTHBW-UHFFFAOYSA-P
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Description

Phen-DC3 is a chemical compound known for its high affinity and selectivity towards G-quadruplex DNA structures. G-quadruplexes are four-stranded DNA structures that play crucial roles in various biological processes, including the regulation of gene expression and the maintenance of telomeres. Phen-DC3 has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment, as it can stabilize G-quadruplex structures and inhibit the activity of certain enzymes involved in DNA replication and repair .

Preparation Methods

Phen-DC3 is synthesized through a multi-step process involving the derivatization of phenanthroline-dicarboxamide. The synthetic route typically includes the following steps:

    Formation of the phenanthroline core: This involves the cyclization of appropriate precursors to form the phenanthroline ring system.

    Introduction of carboxamide groups: The phenanthroline core is then functionalized with carboxamide groups through amide bond formation reactions.

    Derivatization with bisquinolinium groups:

Chemical Reactions Analysis

Phen-DC3 primarily undergoes interactions with G-quadruplex DNA structures rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound binds to G-quadruplexes through stacking interactions and hydrogen bonding, stabilizing these structures and preventing their unfolding. Common reagents and conditions used in studies involving Phen-DC3 include potassium chloride (KCl) solutions, which promote the formation of G-quadruplex structures, and various spectroscopic techniques to monitor binding and stabilization .

Scientific Research Applications

Phen-DC3 has a wide range of scientific research applications, including:

Mechanism of Action

Phen-DC3 exerts its effects by binding to G-quadruplex DNA structures and stabilizing them. The compound intercalates between the guanine quartets of the G-quadruplex, forming strong stacking interactions and hydrogen bonds. This stabilization prevents the unfolding of G-quadruplexes and inhibits the activity of enzymes like telomerase, which are involved in DNA replication and repair. By stabilizing G-quadruplexes, Phen-DC3 can interfere with the replication of cancer cells and potentially inhibit tumor growth .

Comparison with Similar Compounds

Phen-DC3 is unique among G-quadruplex stabilizers due to its high affinity and selectivity for G-quadruplex structures. Similar compounds include:

Phen-DC3 stands out due to its superior binding affinity and selectivity, making it a valuable tool for studying G-quadruplex biology and developing potential therapeutic applications.

Properties

Molecular Formula

C34H26N6O2+2

Molecular Weight

550.6 g/mol

IUPAC Name

2-N,9-N-bis(1-methylquinolin-1-ium-3-yl)-1,10-phenanthroline-2,9-dicarboxamide

InChI

InChI=1S/C34H24N6O2/c1-39-19-25(17-23-7-3-5-9-29(23)39)35-33(41)27-15-13-21-11-12-22-14-16-28(38-32(22)31(21)37-27)34(42)36-26-18-24-8-4-6-10-30(24)40(2)20-26/h3-20H,1-2H3/p+2

InChI Key

CTOLNXAGCUTHBW-UHFFFAOYSA-P

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7[N+](=C6)C)C=C3

Origin of Product

United States

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